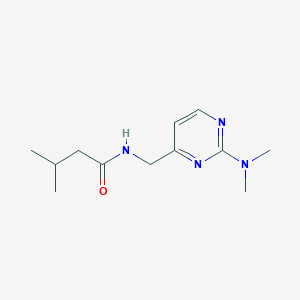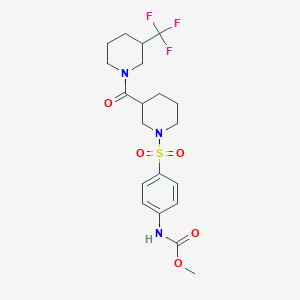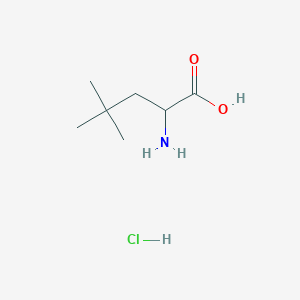
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives are widely used in medicinal chemistry due to their diverse biological activities . They are found in many pharmaceuticals and are used as building blocks for a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the incorporation of different substituents into the pyrimidine ring to enhance their biological activity . The presence of electron-donating and withdrawing groups at certain positions of the phenyl ring may determine their potency .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with different substituents introduced into various positions of the structure . These modifications can significantly influence the compound’s biological activity.Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including DNA cleavage reactions . These reactions can be crucial for their biological activity, particularly their anticancer effects.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Several studies focus on the synthesis of related compounds and their potential medicinal applications. For example, research on pyrimidine derivatives has revealed their synthesis processes and explored their potential as inhibitors, anticancer agents, or anticholinergic agents, indicating a wide range of medicinal chemistry applications (Dorigo et al., 1996). These studies suggest that compounds structurally similar to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methylbutanamide could be explored for their therapeutic potentials.
Antifungal and Antimicrobial Activities
Research on compounds with pyrimidine cores has also looked into their antimicrobial and antifungal properties. For instance, the synthesis and antifungal activity evaluation of N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide indicates potential antifungal applications against a range of pathogens, highlighting the importance of pyrimidine derivatives in developing new antifungal agents (Xue Si, 2009).
Analytical and Spectroscopic Studies
Compounds similar to this compound have been subjects of analytical and spectroscopic studies to understand their structural and functional properties. Studies involving crystallography and quantum chemical calculations have provided insights into the molecular structures and potential reactivity of pyrimidine derivatives, aiding in the development of new compounds with specific biological activities (Beijer et al., 1998).
Drug Development and Pharmacological Properties
The pharmacological exploration of pyrimidine derivatives has led to discoveries regarding their cardiotonic, anticholinergic, and anti-inflammatory activities. For example, the synthesis and evaluation of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide stereoisomers have revealed significant differences in anticholinergic potency, indicating the potential for developing targeted therapies (Oyasu et al., 1994).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that protein kinase inhibitors, like this compound, work by binding to the kinase and blocking its ability to add a phosphate group to other proteins, thereby inhibiting the protein’s function .
Biochemical Pathways
Given its potential role as a protein kinase inhibitor, it could impact a variety of cellular signaling pathways that are regulated by these enzymes .
Pharmacokinetics
Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion profiles .
Result of Action
As a potential protein kinase inhibitor, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, or promote apoptosis .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9(2)7-11(17)14-8-10-5-6-13-12(15-10)16(3)4/h5-6,9H,7-8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITQBPNBISSBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC(=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2768644.png)
![N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B2768647.png)

![Ethyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2768649.png)


![4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2768653.png)
![N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2768654.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2768657.png)

![3-(4-benzylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2768660.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2768661.png)
![N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2768662.png)
